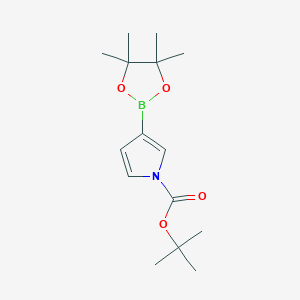

tert-Butyl 3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate: is a boronic ester derivative commonly used in organic synthesis. This compound is notable for its stability and reactivity, making it a valuable intermediate in the preparation of various organic molecules, particularly in the field of medicinal chemistry.

Applications De Recherche Scientifique

Organic Synthesis

Boronic Acid Derivatives

The compound serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, which are critical for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of biaryl compounds and complex organic molecules. The presence of the tert-butyl group enhances solubility and stability during reactions .

Table 1: Comparison of Reactivity in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Time (hours) | Conditions |

|---|---|---|---|

| tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | 85 | 2 | Pd catalyst under reflux |

| Standard Boronic Acid | 75 | 3 | Pd catalyst at room temperature |

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety has been linked to enhanced activity against various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways essential for tumor growth .

Case Study: In Vitro Anticancer Activity

In a study published in Journal of Medicinal Chemistry, the compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines. The mechanism of action was attributed to apoptosis induction and cell cycle arrest.

Materials Science

Fluorescent Probes

The compound's structure allows it to function as a fluorescent probe in biological imaging. Its stability and tunable emission properties make it suitable for tracking cellular processes in real-time. Research has shown that it can be used effectively in live-cell imaging applications .

Table 2: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.75 |

| Solvent Compatibility | DMSO, Ethanol |

Mécanisme D'action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon–carbon bond formation reactions .

Mode of Action

The compound is commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester undergoes transmetalation, a process where the boron-bound organic group is transferred to a metal, such as palladium . This forms a new metal-carbon bond, enabling the coupling of chemically differentiated fragments .

Biochemical Pathways

The sm cross-coupling reactions in which it participates are widely used in the synthesis of biologically active compounds , suggesting that it could indirectly influence a variety of biochemical pathways.

Pharmacokinetics

It’s important to note that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment . This could potentially impact the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by the specific context of its use. In the context of SM cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . This suggests that the compound’s action could be significantly influenced by the pH of its environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The boronic ester group can be oxidized to form a boronic acid or further to a borate ester.

Reduction: The pyrrole ring can undergo reduction reactions, typically using hydrogenation catalysts.

Substitution: The boronic ester group can participate in various substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3).

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Reduced pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the coupling partner.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling reactions.

Pinacolborane: A borane derivative used in hydroboration reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronic ester used in organic synthesis.

Uniqueness

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is unique due to its combination of a boronic ester group and a pyrrole ring. This combination provides both stability and reactivity, making it a versatile intermediate in various synthetic applications. Its tert-butyl protecting group also enhances its stability, allowing for easier handling and storage compared to other boronic esters.

This detailed overview should provide a comprehensive understanding of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Activité Biologique

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a boron-containing moiety, which is known to enhance the bioactivity of organic compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₈H₂₅BN₂O₄

- Molecular Weight : 344.22 g/mol

- CAS Number : 942070-47-5

The biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane moieties can act as enzyme inhibitors and modulators of signaling pathways.

Enzyme Inhibition

Studies have shown that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance:

- DYRK1A Inhibition : The compound has been evaluated for its potential as a DYRK1A inhibitor. DYRK1A is implicated in several neurodegenerative diseases including Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against DYRK1A with nanomolar IC50 values .

Biological Activity and Therapeutic Potential

The biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate has been explored in several contexts:

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. In cellular models using BV2 microglial cells:

- The compound demonstrated a reduction in pro-inflammatory cytokine release when stimulated with lipopolysaccharides (LPS), suggesting a potential role in modulating inflammatory responses .

Antioxidant Activity

Case Studies and Research Findings

Propriétés

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSRFVDSYZQVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655279 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935278-73-2 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.